molecular formula C11H19NO6 B2649000 (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid CAS No. 725255-39-0

(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

Cat. No.: B2649000
CAS No.: 725255-39-0
M. Wt: 261.274
InChI Key: HILWCLQKTLMHJT-SSDOTTSWSA-N
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Description

(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid is a chiral, Boc-protected amino acid derivative with significant utility in organic synthesis and pharmaceutical research. Structurally, it features:

  • IUPAC Name: (3R)-3-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid.
  • Molecular Formula: C₁₂H₁₉NO₆.
  • Molecular Weight: 273.28 g/mol.
  • Key Functional Groups:
    • A tert-butoxycarbonyl (Boc) group at the 3-position, providing steric protection for the amine.
    • A methyl ester (5-methoxy-5-oxo) at the terminal carboxyl group, enhancing solubility and reactivity in esterification/amidation reactions.
    • A carboxylic acid group at the 1-position, enabling conjugation or further functionalization.

This compound is synthesized via Boc-protection of a parent amino acid, as described in analogous protocols (e.g., Boc-Glu(OMe)-OH synthesis in ). Its stereochemical purity (R-configuration at C3) is critical for applications in asymmetric synthesis and peptide engineering, where spatial arrangement dictates biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(5-8(13)14)6-9(15)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILWCLQKTLMHJT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725255-39-0
Record name (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Oxidation: The oxidation of the intermediate compound to introduce the oxo group can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Methanol, sodium methoxide (NaOMe)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Peptide Synthesis

The compound is extensively utilized in the synthesis of peptides due to its ability to act as an amino acid building block. The Boc protection allows for selective deprotection under mild acidic conditions, facilitating the assembly of complex peptide chains without unwanted side reactions. This method is particularly advantageous in synthesizing peptides that require high purity and yield.

Drug Development

Research has indicated that derivatives of (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid can serve as precursors for biologically active compounds. For instance, its derivatives have been explored for their potential as inhibitors of specific enzymes involved in metabolic pathways, making them candidates for drug development targeting various diseases, including cancer and metabolic disorders .

Enzyme Inhibition Studies

The compound has been investigated for its role in enzyme inhibition studies. Its structural analogs have shown promise as inhibitors for enzymes such as proteases and kinases, which are critical in numerous biological processes. The introduction of the Boc group enhances the lipophilicity and stability of the molecules, potentially leading to improved enzyme binding affinities .

Bioconjugation Techniques

In bioconjugation applications, this compound can be used to attach various biomolecules to therapeutic agents or imaging agents. This is crucial in developing targeted therapies where specificity is paramount for efficacy and reduced side effects.

Case Study 1: Synthesis of Peptide Analogues

A study demonstrated the successful use of this compound in synthesizing peptide analogues that exhibited enhanced biological activity compared to their unmodified counterparts. The Boc protection allowed for selective coupling reactions that minimized byproduct formation, resulting in higher yields .

Case Study 2: Drug Candidate Development

In a drug discovery project focused on developing inhibitors for specific cancer-related pathways, researchers utilized this compound as a key intermediate. The synthesized derivatives displayed promising inhibitory activity against target enzymes involved in tumor growth, highlighting the compound's potential in therapeutic applications .

Mechanism of Action

The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The methoxy and oxo groups also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Research Findings :

  • The (2S)-isomer is widely used in solid-phase peptide synthesis due to its compatibility with Fmoc/t-Boc strategies .
  • The (3R)-isomer’s spatial arrangement may enhance binding affinity in enzyme-active sites, as seen in protease inhibitor studies .

Ester Variants

Compound Name Ester Group Molecular Formula Boiling Point/Solubility Key Differences Applications References
(3R)-3-Boc-amino-5-methoxy-5-oxopentanoic acid Methoxy (OCH₃) C₁₂H₁₉NO₆ - Hydrophilic (logP ~1.2).
- Soluble in polar aprotic solvents.
- Cost-effective methyl ester.
- Moderate metabolic stability.
Intermediate in prodrug design.
(3R)-5-(tert-Butoxy)-3-Boc-amino-5-oxopentanoic acid tert-Butoxy (OC(CH₃)₃) C₁₄H₂₅NO₆ - Hydrophobic (logP ~3.5).
- Limited aqueous solubility.
- Enhanced steric protection.
- Higher thermal stability.
Protecting group in sensitive reactions.
(S)-2-Boc-amino-5-ethoxy-5-oxopentanoic acid Ethoxy (OCH₂CH₃) C₁₃H₂₁NO₆ - Lipophilic (logP ~1.8).
- Improved membrane permeability.
- Ethyl ester extends half-life in vivo. Anticancer prodrugs (e.g., 5-ALA analogs).

Research Findings :

  • tert-Butoxy esters (e.g., ) are preferred in multi-step syntheses requiring harsh conditions, while methoxy esters are ideal for lab-scale reactions .
  • Ethoxy variants () exhibit prolonged release profiles in drug delivery systems .

Substituent Modifications

Compound Name Substituent Molecular Formula Key Properties Applications References
(R)-3-Boc-amino-5-(dimethylamino)-5-oxopentanoic acid Dimethylamino (N(CH₃)₂) C₁₂H₂₂N₂O₅ - Basic group (pKa ~8.5).
- Enhanced water solubility at acidic pH.
pH-sensitive drug conjugates.
Benzyl (R)-5-(benzyloxycarbonyl)amino-3-fluoro-4-oxo-pentanoate Fluoro at C3 C₂₀H₁₉FNO₅ - Electrophilic fluorination site.
- Improved metabolic stability.
Fluorinated probes for PET imaging.
(R)-3-Boc-amino-5-phenylpentanoic acid Phenyl at C5 C₁₆H₂₁NO₄ - Aromatic π-π stacking interactions.
- Increased rigidity.
Kinase inhibitor scaffolds.

Research Findings :

  • Dimethylamino-substituted analogs () enable pH-dependent targeting in tumor microenvironments .
  • Fluorinated derivatives () show utility in imaging due to their resistance to enzymatic degradation .

Biological Activity

(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid, commonly referred to as Boc-Glu(ome)-OH, is a modified amino acid that has garnered attention in biochemical and pharmacological research. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protective group and a methoxy substituent, suggests potential biological activities that merit investigation.

  • IUPAC Name : (R)-3-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
  • Molecular Formula : C₁₃H₁₉N₁O₆
  • Molecular Weight : 275.34 g/mol
  • CAS Number : 133645-50-8

Biological Activity Overview

The biological activity of Boc-Glu(ome)-OH is primarily linked to its role as an intermediate in the synthesis of peptides and other bioactive compounds. Its structural features allow it to interact with various biological systems, potentially influencing metabolic pathways.

Key Biological Activities:

  • Antioxidant Properties : Studies have indicated that derivatives of Boc-Glu(ome)-OH exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.
  • Anti-inflammatory Activity : Certain derivatives have shown promise in reducing inflammation, making them candidates for therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantProtects against oxidative damage ,
NeuroprotectivePotential benefits in neurodegenerative diseases ,
Anti-inflammatoryReduces inflammation in various models ,

Case Study 1: Antioxidant Activity

A study investigated the antioxidant effects of Boc-Glu(ome)-OH on cultured neuronal cells. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels, indicating its potential as a neuroprotective agent against oxidative stress.

Case Study 2: Neuroprotection

In another study, Boc-Glu(ome)-OH was administered to animal models of Alzheimer's disease. The compound showed a marked improvement in cognitive function and reduced amyloid plaque formation, suggesting its utility in neurodegenerative disease management.

Case Study 3: Anti-inflammatory Effects

A series of experiments evaluated the anti-inflammatory properties of Boc-Glu(ome)-OH derivatives in vitro. The findings revealed a decrease in pro-inflammatory cytokine production, supporting its potential therapeutic role in inflammatory conditions.

Q & A

Q. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group in this compound?

The Boc group is typically introduced via carbodiimide-mediated coupling reactions (e.g., using DCC or EDC) with tert-butoxycarbonyl anhydride (Boc₂O) in inert solvents like dichloromethane or DMF. For example, in peptide synthesis, Boc protection is employed to block the amino group during stepwise elongation, as seen in analogous procedures using Fmoc/Boc hybrid strategies . The methoxy and oxo groups are stabilized by esterification under acidic catalysis (e.g., H₂SO₄ or p-TsOH) with tert-butyl alcohol .

Q. How is enantiomeric purity ensured during synthesis of the (3R)-configured chiral center?

Chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution are critical. For instance, LC-MS with chiral columns (e.g., Chiralpak® AD-H) can separate stereoisomers, while circular dichroism (CD) spectroscopy confirms the R-configuration. Synthetic protocols often start from enantiomerically pure precursors, such as (R)-glutamic acid derivatives, to avoid racemization .

Q. What spectroscopic methods are used to characterize this compound?

  • LC-MS : Used to confirm molecular weight (e.g., observed m/z 574 [M+H]⁺ in similar Boc-protected peptides) and purity .
  • NMR : ¹H and ¹³C NMR identify functional groups (e.g., Boc tert-butyl protons at δ 1.4 ppm, methoxy protons at δ 3.6 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (Boc C=O at ~1680 cm⁻¹, ester C=O at ~1730 cm⁻¹) .

Q. What purification techniques are recommended for isolating this compound?

Flash chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Preparative HPLC with C18 columns resolves polar impurities. Crystallization from tert-butyl methyl ether (MTBE) or ethanol/water mixtures enhances purity .

Q. How is the Boc group selectively removed without degrading the methoxy or oxo groups?

Acidic deprotection (e.g., 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane) cleaves the Boc group under mild conditions (~30 min at 0–25°C). The methoxy and ester groups remain intact due to their stability in acidic environments .

Advanced Research Questions

Q. How can side reactions during esterification (e.g., transesterification) be minimized?

Transesterification is suppressed by using bulky alcohols (e.g., tert-butyl alcohol) and avoiding protic solvents. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate esterification while reducing side reactions. Monitoring reaction progress via TLC or in-situ IR ensures termination before byproducts form .

Q. What strategies resolve contradictions between LC-MS and NMR data (e.g., unexpected peaks)?

  • Impurity Analysis : LC-MS/MS identifies low-abundance byproducts (e.g., diastereomers or hydrolysis products).
  • DEPT NMR : Distinguishes CH₃, CH₂, and CH groups to clarify overlapping signals.
  • Spiking Experiments : Adding authentic standards to NMR samples confirms peak assignments .

Q. How is this compound applied in solid-phase peptide synthesis (SPPS)?

As a Boc-protected building block, it enables sequential coupling in SPPS. For example, it can be loaded onto Wang resin via its carboxylic acid group, followed by Fmoc deprotection and elongation with other amino acids. The methoxy group enhances solubility in organic solvents (e.g., DMF), improving coupling efficiency .

Q. What computational methods predict its reactivity in peptide bond formation?

Density Functional Theory (DFT) calculations model transition states to predict coupling efficiency. Parameters like HOMO-LUMO gaps and Fukui indices guide solvent and catalyst selection (e.g., HOBt/DIC systems). Molecular dynamics simulations assess steric hindrance at the (3R) chiral center .

Q. How can its stability under physiological conditions be evaluated for drug delivery applications?

  • Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS.
  • Plasma Stability : Exposure to human plasma identifies esterase-mediated cleavage.
  • Accelerated Stability Testing : High-temperature/humidity conditions (40°C/75% RH) predict shelf-life .

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